2-ethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide
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Overview
Description
2-ethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide is a complex organic compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction can be carried out at ambient temperature, making it efficient and convenient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like FeBr3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-ethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may have therapeutic potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like ataluren and azilsartan, which also contain the 1,2,4-oxadiazole ring, are used in medicinal applications.
Imidazole Derivatives: Compounds such as metronidazole and omeprazole, which contain a different heterocyclic ring, have similar bioactive properties.
Uniqueness
2-ethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide is unique due to its specific structural features, such as the combination of the 1,2,4-oxadiazole ring with an aromatic phenyl group and an aliphatic butanamide chain. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H21N3O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-ethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide |
InChI |
InChI=1S/C20H21N3O2/c1-3-14(4-2)19(24)21-17-12-10-16(11-13-17)20-22-18(23-25-20)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3,(H,21,24) |
InChI Key |
OUYCKZWHEKFLGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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